molecular formula C20H22N4O3 B2424188 (E)-1-(3-丁基-2-氧代-2,3-二氢喹唑啉-4(1H)-亚甲基)-3-(3-甲氧基苯基)脲 CAS No. 941984-42-5

(E)-1-(3-丁基-2-氧代-2,3-二氢喹唑啉-4(1H)-亚甲基)-3-(3-甲氧基苯基)脲

货号 B2424188
CAS 编号: 941984-42-5
分子量: 366.421
InChI 键: ZFHPBHPROIUQFW-PTGBLXJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography or mass spectrometry to determine the 3D arrangement of atoms in the molecule.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis or wet chemistry might be used.

科学研究应用

合成与生物学评估

合成了一系列包含尿素和双尿素衍生物的新型化合物,这些衍生物具有伯氨喹和取代苯部分,对癌细胞系表现出显着的抗增殖作用。这些通过尿素官能团桥接的化合物对乳腺癌 MCF-7 细胞系表现出中等至强烈的活性,并具有很高的抗氧化活性,表明在乳腺癌药物和抗氧化剂的开发中具有潜力 (Perković 等,2016)

抗胆碱酯酶和抗氧化活性

评估了含有芳基尿素/硫脲基的香豆硫唑衍生物对乙酰胆碱酯酶和丁酰胆碱酯酶的抑制作用。这些化合物表现出显着的抑制活性,某些衍生物显示出比标准化合物更强的抑制和更好的抗氧化能力,突出了它们在治疗与胆碱酯酶抑制相关的疾病方面的潜力 (Kurt 等,2015)

异喹啉和喹唑啉尿素类似物作为腺苷受体拮抗剂

对异喹啉和喹唑啉尿素衍生物的研究表明,它们与人腺苷 A(3) 受体结合。这些衍生物,特别是 N-(2-甲氧基苯基)-N'-(2-(3-吡啶基)喹唑啉-4-基)尿素,成为强效人腺苷 A(3) 受体拮抗剂,表明它们在进一步表征人 A(3) 受体方面很有用 (van Muijlwijk-Koezen 等,2000)

新型 1-取代尿素和硫脲类似物作为抗菌剂

一项专注于新型喹唑啉酮类似物合成的研究,合成了 1-取代尿素和硫脲衍生物,对金黄色葡萄球菌和大肠杆菌表现出显着的抗菌活性。这些发现支持了这些化合物作为有效抗菌剂的潜力 (Dhokale 等,2019)

3-苯并氮杂环辛烷的合成和抗胆碱酯酶活性

含有环内艾伦片段的新型 3-苯并氮杂环辛烷类化合物的合成,证明了选择性乙酰胆碱酯酶抑制活性。这些发现表明这些化合物作为选择性乙酰胆碱酯酶抑制剂的潜力,这可能与神经退行性疾病的治疗有关 (Titov 等,2022)

安全和危害

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 3-methoxyphenyl isocyanate, followed by the addition of a urea linker. The reaction is carried out under reflux conditions in a suitable solvent.", "Starting Materials": [ "3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one", "3-methoxyphenyl isocyanate", "Urea", "Suitable solvent (e.g. ethanol, methanol, or DMF)" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent and add 3-methoxyphenyl isocyanate. Stir the mixture at room temperature for 1 hour.", "Step 2: Heat the reaction mixture under reflux conditions for 12 hours.", "Step 3: Cool the reaction mixture to room temperature and add urea. Stir the mixture for 2 hours.", "Step 4: Filter the precipitate and wash with a suitable solvent (e.g. ethanol or methanol).", "Step 5: Dry the product under vacuum to obtain (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea as a yellow solid." ] }

CAS 编号

941984-42-5

产品名称

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

分子式

C20H22N4O3

分子量

366.421

IUPAC 名称

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(3-methoxyphenyl)urea

InChI

InChI=1S/C20H22N4O3/c1-3-4-12-24-18(16-10-5-6-11-17(16)22-20(24)26)23-19(25)21-14-8-7-9-15(13-14)27-2/h5-11,13H,3-4,12H2,1-2H3,(H2,21,23,25)

InChI 键

ZFHPBHPROIUQFW-PTGBLXJZSA-N

SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)OC

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。